6beta-Fluocinolone Acetonide
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Overview
Description
Preparation Methods
The synthesis of (6β,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione involves several stepsThe reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Scientific Research Applications
(6β,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorine-containing compounds.
Biology: The compound is utilized in research related to hormone regulation and receptor binding studies.
Medicine: It serves as a model compound for developing new steroid-based drugs with improved efficacy and reduced side effects.
Industry: The compound is employed in the synthesis of advanced materials and as a precursor for other complex molecules
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The pathways involved include the regulation of inflammation, immune response, and metabolic processes .
Comparison with Similar Compounds
Compared to other steroid derivatives, (6β,11β,16α)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione stands out due to its unique fluorine substitution pattern. Similar compounds include:
Fluocinolone acetonide: Another fluorinated steroid with anti-inflammatory properties.
Dexamethasone: A widely used corticosteroid with potent anti-inflammatory and immunosuppressive effects.
Betamethasone: Known for its strong glucocorticoid activity and therapeutic applications.
This compound’s distinct structure and properties make it a valuable tool in both research and therapeutic contexts.
Properties
CAS No. |
1361531-95-4 |
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Molecular Formula |
C24H30F2O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16+,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
FEBLZLNTKCEFIT-PXGYRYRDSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Origin of Product |
United States |
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